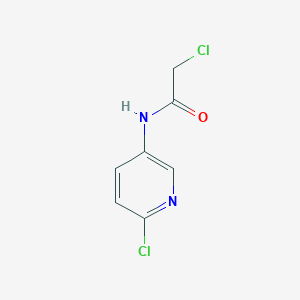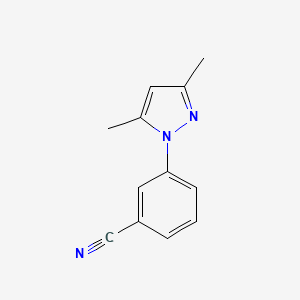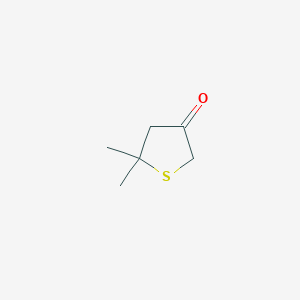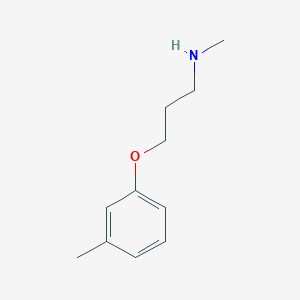
N-Methyl-3-(m-tolyloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(m-tolyloxy)propan-1-amine: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by the presence of a methyl group attached to the nitrogen atom and a tolyloxy group attached to the propan-1-amine backbone. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-(m-tolyloxy)propan-1-amine typically begins with commercially available starting materials such as 3-chloropropan-1-amine and m-cresol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropan-1-amine with the hydroxyl group of m-cresol.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-3-(m-tolyloxy)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
N-Methyl-3-(m-tolyloxy)propan-1-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Drug Discovery: It serves as a building block in the synthesis of pharmaceutical compounds and has been studied for its potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Environmental Research: The compound has been studied for its effects on ecosystems and its role in pollution management.
Mechanism of Action
The mechanism of action of N-Methyl-3-(m-tolyloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known to influence neurotransmitter systems, particularly norepinephrine and dopamine . This interaction leads to increased extracellular levels of these neurotransmitters, which can affect various physiological and behavioral processes .
Comparison with Similar Compounds
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine: This compound has a similar structure but with a phenyl group instead of a tolyloxy group.
Fluoxetine: An antidepressant with a similar backbone but with a trifluoromethylphenoxy group.
Atomoxetine: A selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Uniqueness: N-Methyl-3-(m-tolyloxy)propan-1-amine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
N-methyl-3-(3-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNOYSPXAZXSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629783 |
Source


|
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-00-1 |
Source


|
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)
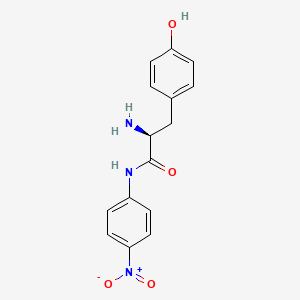
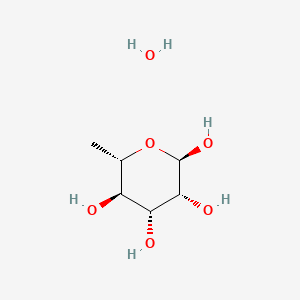
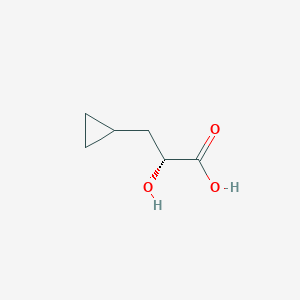
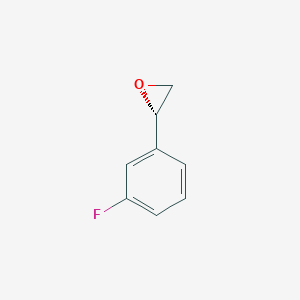
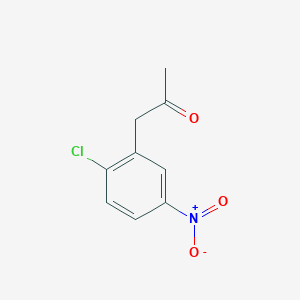
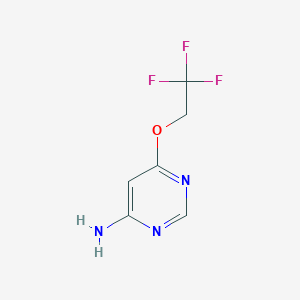

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

